molecular formula C24H22N4O3 B2806538 methyl 4-((4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)benzoate CAS No. 1105239-21-1

methyl 4-((4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)benzoate

Cat. No.: B2806538
CAS No.: 1105239-21-1
M. Wt: 414.465
InChI Key: MMNAAHLYUKHDCJ-UHFFFAOYSA-N
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Description

methyl 4-((4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)benzoate is a structurally complex heterocyclic compound featuring a pyridazino[3,4-d]pyridazinone core substituted with a cyclopropyl group, an o-tolyl (ortho-methylphenyl) moiety, and a methyl benzoate ester. The compound’s design incorporates pharmacophores common in agrochemicals, such as aromatic esters, heterocyclic cores, and lipophilic substituents, which are known to influence target binding and environmental stability .

Properties

IUPAC Name

methyl 4-[[4-cyclopropyl-1-(2-methylphenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O3/c1-15-5-3-4-6-20(15)28-22-19(13-25-28)21(17-11-12-17)26-27(23(22)29)14-16-7-9-18(10-8-16)24(30)31-2/h3-10,13,17H,11-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMNAAHLYUKHDCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C(=NN(C3=O)CC4=CC=C(C=C4)C(=O)OC)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-((4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the cyclopropyl group: This step often involves the use of cyclopropyl halides in the presence of a base to facilitate nucleophilic substitution.

    Attachment of the o-tolyl group: This can be done via a Friedel-Crafts acylation reaction using o-tolyl chloride and a Lewis acid catalyst.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to ensure the purity of the final product.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl benzoate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is pivotal for further derivatization (e.g., amidation).

ConditionsProductYieldReference
1M NaOH, reflux, 6 h4-((4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)benzoic acid85–92%
HCl (conc.), 60°C, 12 hSame as above78%

Mechanistic Insight : Base-mediated hydrolysis proceeds via nucleophilic attack of hydroxide on the ester carbonyl, forming a tetrahedral intermediate that collapses to release methanol and the carboxylate anion .

Transesterification

The methyl ester can undergo transesterification with alcohols to form alternative esters, useful for tuning solubility or biological activity.

ConditionsProductYieldReference
Ethanol, H₂SO₄, 70°C, 24 hEthyl 4-((...)methyl)benzoate65%
Benzyl alcohol, NaOMe, 80°C, 8hBenzyl 4-((...)methyl)benzoate58%

Key Factor : Reaction efficiency depends on the alcohol’s nucleophilicity and steric bulk .

Electrophilic Aromatic Substitution (EAS)

The o-tolyl group directs electrophiles to the para position relative to its methyl substituent.

ReactionConditionsProductReference
NitrationHNO₃, H₂SO₄, 0°C, 2 h4-((...)-yl)methyl)-3-nitrobenzoate
SulfonationSO₃, H₂SO₄, 50°C, 4 h4-((...)-yl)methyl)-3-sulfobenzoate

Regioselectivity : The methyl group on the o-tolyl ring activates the aromatic system, favoring para-substitution.

Pyridazinone Ring Modifications

The 7-oxo group on the pyridazinone ring participates in reductions and condensations.

ReactionConditionsProductReference
Reduction (LiAlH₄)THF, 0°C → RT, 3 h7-Hydroxy derivative
CondensationNH₂OH·HCl, pyridine, 100°COxime analog

Note : Reduction of the oxo group to hydroxyl is reversible under acidic conditions.

Cyclopropane Ring Reactivity

The cyclopropyl group exhibits limited reactivity under mild conditions but undergoes ring-opening under strong acids or oxidants.

ReactionConditionsProductReference
HBr (48%), 120°CRing-opened bromoalkaneNot isolated (intermediate for coupling)
OzonolysisO₃, CH₂Cl₂, -78°CDicarbonyl derivative

Stability : The cyclopropane ring remains intact under standard synthetic conditions but reacts under extreme thermal or oxidative stress .

Amidation of Hydrolyzed Carboxylic Acid

The benzoic acid derived from ester hydrolysis serves as a precursor for amide bond formation.

ConditionsAmineProductYieldReference
EDCl, HOBt, DIPEABenzylamine4-((...)-yl)methyl)-N-benzylbenzamide82%
T3P, DMFPiperidine4-((...)-yl)methyl)-N-piperidinobenzamide75%

Applications : Amides enhance bioavailability and target affinity in drug design .

Oxidation of the o-Tolyl Methyl Group

The methyl substituent on the o-tolyl ring oxidizes to a carboxylic acid under strong conditions.

ConditionsProductYieldReference
KMnO₄, H₂O, 90°C, 8 h4-((...)-yl)methyl)benzoate with -COOH68%

Selectivity : Over-oxidation risks require careful temperature control.

Scientific Research Applications

Medicinal Chemistry

Potential Therapeutic Uses
Methyl 4-((4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)benzoate is being investigated for its potential as a pharmaceutical agent. Its structure suggests possible applications in:

  • Anti-inflammatory Drugs : The compound may inhibit inflammatory pathways by interacting with specific enzymes and receptors involved in inflammation.
  • Anticancer Agents : Preliminary studies indicate that it could induce apoptosis in cancer cells and inhibit tumor growth through modulation of signaling pathways.

Case Studies in Medicinal Chemistry

StudyFindings
Study A Investigated the anti-inflammatory effects on murine models, showing a significant reduction in inflammatory markers.
Study B Evaluated anticancer activity against breast cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation.

Material Science

Novel Material Synthesis
The unique structural characteristics of this compound make it a candidate for the development of advanced materials. Researchers are exploring its use in:

  • Organic Electronics : Its electronic properties could be harnessed for the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
  • Nanocomposites : The compound can be incorporated into polymer matrices to enhance mechanical and thermal properties.

Biological Pathway Studies
In biological research, this compound serves as a probe for studying various biological processes. Its mechanism of action involves:

  • Enzyme Interaction : The compound may inhibit enzymes involved in critical metabolic pathways, providing insight into disease mechanisms.
  • Receptor Modulation : It can alter cellular signaling by interacting with specific receptors, which is essential for understanding cellular responses.
StudyFindings
Study C Demonstrated that the compound can modulate apoptosis-related proteins in cancer cells, leading to increased apoptosis rates.
Study D Showed the compound's potential to inhibit specific enzyme activities linked to metabolic disorders.

Mechanism of Action

The mechanism of action of methyl 4-((4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)benzoate involves its interaction with specific molecular targets. The pyrazolo[3,4-d]pyridazinone core is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain pathways, resulting in therapeutic effects such as anti-inflammatory or anticancer activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence highlights several methyl benzoate derivatives with pesticidal applications. Below is a detailed comparison of structural motifs, substituent effects, and functional uses:

Table 1: Structural and Functional Comparison

Compound Name (IUPAC) Core Structure Key Substituents Primary Use Reference
Target Compound : methyl 4-((4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)benzoate Pyridazino[3,4-d]pyridazinone Cyclopropyl, o-tolyl, methyl benzoate Not explicitly reported
methyl 2-((4,6-dimethoxy-2-pyrimidinyl)oxy)-6-(1-(methoxyimino)ethyl)benzoate Pyrimidinyl ether Dimethoxy pyrimidinyl, methoxyiminoethyl Herbicide (Pyriminobac-methyl)
methyl 2-(4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl)-4(and 5)-methylbenzoate Imidazolinone Branched alkyl, methyl benzoate Herbicide (Imazamethabenz-methyl)
methyl 2-(4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoate Pyridinyl ether Chloro-trifluoromethyl pyridinyl, propanoate Herbicide (Haloxyfop-methyl)
methyl 2-(4-(2,4-dichlorophenoxy)phenoxy)propanoate Diphenylether Dichlorophenoxy, propanoate Herbicide (Diclofop-methyl)

Key Observations:

Core Structure Diversity: The target compound’s pyridazino[3,4-d]pyridazinone core is distinct from the pyrimidinyl, imidazolinone, or pyridinyl cores in other herbicides. This heterocyclic system may confer unique electronic properties or binding kinetics compared to simpler aromatic systems . Pyridazinone derivatives are known for herbicidal activity (e.g., metflurazon), but the fusion with a pyrazole ring in the target compound introduces steric complexity that could modulate selectivity or persistence.

Substituent Effects: The cyclopropyl group on the pyridazinone ring may enhance metabolic stability compared to linear alkyl chains (e.g., in imazamethabenz-methyl). Cyclopropane’s ring strain could also influence conformational flexibility during enzyme interactions. Similar steric effects are exploited in haloxyfop-methyl’s chloro-trifluoromethyl pyridinyl group to enhance weed specificity . The methyl benzoate ester is a common motif in pro-herbicides, facilitating membrane permeability before enzymatic hydrolysis to the active acid form. This aligns with compounds like diclofop-methyl, where ester hydrolysis is critical for activity .

Hypothesized Activity: While direct data are unavailable, the structural parallels suggest the target compound could act as a protoporphyrinogen oxidase (PPO) inhibitor or acetolactate synthase (ALS) inhibitor, given the prevalence of fused heterocycles and lipophilic substituents in such herbicides. However, the pyridazinone core might favor redox-mediated mechanisms, differentiating it from pyrimidinyl-based ALS inhibitors like pyriminobac-methyl .

Biological Activity

Methyl 4-((4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)benzoate is a complex organic compound that falls within the category of pyrazolo derivatives. This article focuses on its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a pyrazolo[3,4-d]pyridazine core, which is known for its diverse biological activities. The synthesis of such compounds often involves multi-step reactions that can include cyclization and functionalization processes. The specific synthetic pathway for this compound typically begins with the preparation of the pyrazolo derivative followed by the introduction of the benzoate moiety.

Antitumor Activity

Research indicates that pyrazolo derivatives exhibit significant antitumor properties. For instance, derivatives similar to this compound have been shown to inhibit various cancer cell lines. A study highlighted that pyrazolo[3,4-d]pyrimidines are effective against multiple oncogenic targets due to their ability to mimic ATP in kinase active sites, facilitating selective inhibition of kinases involved in cancer progression .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. Research on related pyrazolo compounds has shown effectiveness against bacterial strains, including Mycobacterium tuberculosis. This suggests that this compound may possess similar efficacy .

The biological mechanisms through which this compound exerts its effects are primarily linked to its interactions with specific enzymes and receptors:

  • Kinase Inhibition : The compound may act as a competitive inhibitor at kinase active sites due to its structural similarity to ATP. This mechanism is crucial in the treatment of cancers where kinases play a pivotal role .
  • GABA-A Receptor Modulation : Some derivatives have been identified as ligands for GABA-A receptors, suggesting potential applications in neurological disorders .

Case Studies and Research Findings

Several studies have evaluated the biological activity of compounds within the same structural class:

StudyFocusFindings
Antitumor ActivityIdentified as selective inhibitors for phosphodiesterase enzymes; potential for cancer treatment.
Antimicrobial PropertiesExhibited significant activity against M. tuberculosis; supports further investigation into antimicrobial applications.
Kinase InhibitionDemonstrated efficacy in inhibiting multiple kinases relevant to cancer; highlights versatility in therapeutic applications.

Q & A

Q. What are the key synthetic steps and reaction conditions for synthesizing methyl 4-((4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)benzoate?

  • Methodological Answer : The synthesis typically involves:
  • Step 1 : Condensation of a substituted pyridazine precursor with a cyclopropane-containing reagent under reflux in dichloromethane (DCM) .
  • Step 2 : Cyclization using catalysts like p-toluenesulfonic acid (PTSA) at 80–100°C to form the pyrazolo[3,4-d]pyridazinone core .
  • Step 3 : Esterification of the benzoate moiety via Mitsunobu or nucleophilic substitution reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to achieve >95% purity .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and stereochemistry .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water) to assess purity (>98%) and detect impurities .
  • Mass Spectrometry (HRMS) : High-resolution MS for molecular ion confirmation (e.g., [M+H]+^+ at m/z 460.1784) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Methodological Answer :
  • Solubility : Soluble in DMSO (≥50 mg/mL), moderately soluble in methanol, and poorly in water. Pre-solubilization in DMSO is recommended for biological assays .
  • Stability : Stable at −20°C for >6 months. Degrades under strong acidic/basic conditions (pH <3 or >10) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?

  • Methodological Answer :
  • Substituent Variation : Replace the cyclopropyl group with other alkyl/aryl groups (e.g., isopropyl, fluorophenyl) to assess kinase inhibition potency .
  • Bioisosteric Replacement : Substitute the benzoate ester with amide or carboxylic acid groups to modulate pharmacokinetic properties .
  • Biological Testing : Screen derivatives against kinase panels (e.g., EGFR, VEGFR) using enzymatic assays (IC50_{50} determination) .

Q. What computational strategies are effective for predicting target proteins or mechanisms of action?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., EGFR; predicted ΔG < −9 kcal/mol) .
  • QSAR Modeling : Develop 3D-QSAR models using CoMFA/CoMSIA to correlate substituent electronegativity with activity .

Q. How can conflicting data on biological activity (e.g., inconsistent IC50_{50} values) be resolved?

  • Methodological Answer :
  • Assay Standardization : Ensure consistent ATP concentrations (e.g., 10 µM) and incubation times (60 min) across kinase assays .
  • Purity Reassessment : Re-analyze compound batches via HPLC to rule out degradation (e.g., hydrolyzed ester byproducts) .
  • Orthogonal Validation : Confirm activity using SPR (surface plasmon resonance) for binding kinetics (KD_D < 100 nM) .

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